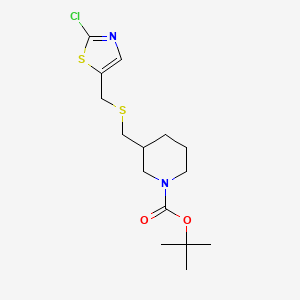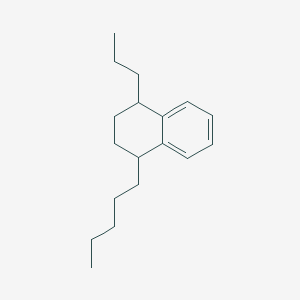
1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C18H28 It is a derivative of tetrahydronaphthalene, characterized by the presence of pentyl and propyl substituents on the naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-pentyl-4-propylnaphthalene using a palladium or platinum catalyst under high pressure and temperature conditions. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where halogens or other substituents replace hydrogen atoms.
Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation. Major products formed from these reactions include various substituted naphthalenes and their derivatives.
Wissenschaftliche Forschungsanwendungen
1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to lipid metabolism and membrane fluidity due to its hydrophobic nature.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used as a solvent and in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence cellular processes and signaling pathways, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene can be compared with other tetrahydronaphthalene derivatives such as:
- 1-Butyl-4-pentyl-1,2,3,4-tetrahydronaphthalene
- 1-Pentyl-4-ethyl-1,2,3,4-tetrahydronaphthalene
These compounds share similar structural features but differ in the length and position of their alkyl substituents. The unique combination of pentyl and propyl groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
61761-61-3 |
|---|---|
Molekularformel |
C18H28 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
1-pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C18H28/c1-3-5-6-10-16-14-13-15(9-4-2)17-11-7-8-12-18(16)17/h7-8,11-12,15-16H,3-6,9-10,13-14H2,1-2H3 |
InChI-Schlüssel |
LODWQODKONKUMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(C2=CC=CC=C12)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


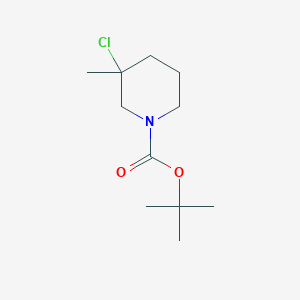
![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)
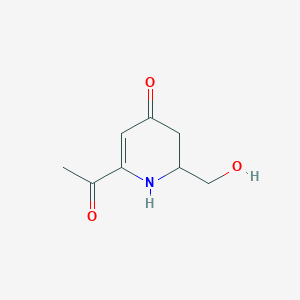
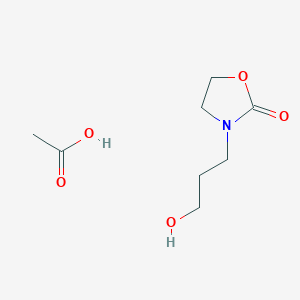


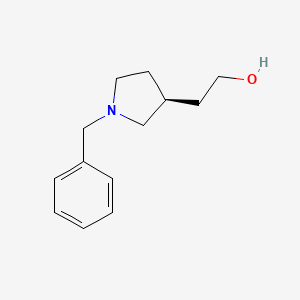
![1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B13952455.png)
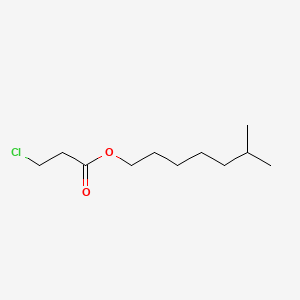
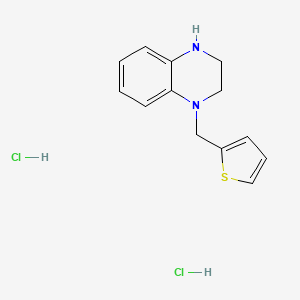
![5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952487.png)
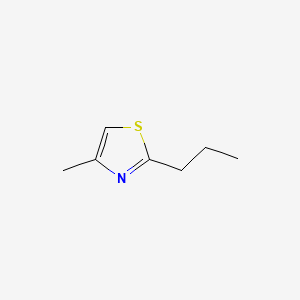
![Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one](/img/structure/B13952513.png)
